3-Methylene-8-boc-8-azabicyclo[3.2.1]octane
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold, which includes 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of this compound is C9H15N . The IUPAC Standard InChI is InChI=1S/C9H15N/c1-7-5-8-3-4-9(6-7)10(8)2/h8-9H,1,3-6H2,2H3 .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is prepared in a stereoselective manner . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 137.2221 . The IUPAC Standard InChI is InChI=1S/C9H15N/c1-7-5-8-3-4-9(6-7)10(8)2/h8-9H,1,3-6H2,2H3 .Scientific Research Applications
Synthetic Methodologies and Derivatives
Efficient Synthesis and Derivatives : A study demonstrated the efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, utilizing amide activation. This process facilitated the creation of several 3-substituted analogues of azatropane, which were then evaluated for their affinity at D2 and 5-HT2A receptors, showcasing the compound's relevance in developing potential therapeutic agents (R. Singh et al., 2007).
Structural and Pharmacological Studies : Another research effort involved the synthesis and structural analysis of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and their N-endo methiodides. The study included NMR spectroscopy and X-ray diffraction to determine molecular conformations and proposed an initial structure-activity relationship based on their ability to antagonize acetylcholine-induced contractions in guinea pig ileum (M. Izquierdo et al., 1991).
Polymerization Research : The compound 6,8-Dioxabicyclo[3.2.1]octane (DBO) was investigated for its copolymerization capabilities with styrene, employing boron trifluoride etherate as an initiator. This research highlighted the sequence distributions of monomeric units in copolymers, contributing to the understanding of polymerization processes involving bicyclic acetals (M. Okada et al., 1975).
Pharmacological Applications
- Antiparkinson Agents : Research on 3,8-diazabicyclo [3,2,1] octanes included the synthesis of various amides potentially active as antiparkinson agents, highlighting the therapeutic potential of these structures in addressing neurological disorders (E. Occelli et al., 1977).
Mechanism of Action
Future Directions
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold, including 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane, in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area, and further advancements can be expected in the future.
Properties
IUPAC Name |
tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYREKPRWPYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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